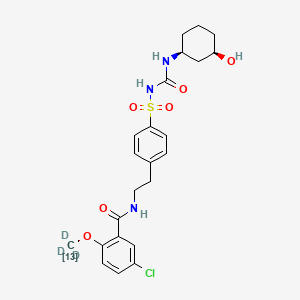

rac cis-3-Hydroxy Glyburide-d3,13C

説明

Significance of Metabolite Characterization in Pharmaceutical Sciences

Metabolomics, the systematic study of small molecules or metabolites within a biological system, has become an indispensable tool in drug discovery and development. arome-science.comresearchgate.net It offers a real-time snapshot of cellular activity and how it is altered by a drug compound. arome-science.com This detailed analysis of metabolic changes helps in identifying biomarkers for disease progression and drug response, tracking drug metabolism, and assessing potential toxicity. arome-science.com Early and thorough metabolite profiling can prevent delays in later stages of drug development and enhance the probability of success. wuxiapptec.com

Overview of Glyburide (B1671678) Biotransformation and its Hydroxylated Metabolites

Glyburide, also known as glibenclamide, is extensively metabolized in the body, primarily by the liver. drugbank.comnih.gov The biotransformation of glyburide is a complex process involving several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, CYP2C19, CYP3A7, and CYP3A5. drugbank.com This metabolic activity results in the formation of numerous metabolites, with hydroxylation being a key pathway. nih.govresearchgate.net

Studies have identified several hydroxylated metabolites of glyburide. nih.govnih.gov The primary metabolites are formed by the hydroxylation of the cyclohexyl ring. omicsonline.org These include:

4-trans-hydroxycyclohexyl glyburide (M1) drugbank.com

4-cis-hydroxycyclohexyl glyburide (M2a) drugbank.com

3-cis-hydroxycyclohexyl glyburide (M2b) drugbank.com

3-trans-hydroxycyclohexyl glyburide (M3) drugbank.com

2-trans-hydroxycyclohexyl glyburide (M4) drugbank.com

Among these, the M1 and M2b metabolites are considered to be active. drugbank.com Research has shown that upon incubation with human liver microsomes, the cyclohexyl hydroxylated metabolites are the most predominantly formed. omicsonline.org More recent studies have even identified dihydroxylated metabolites and metabolites formed by the loss of the cyclohexyl ring. nih.govomicsonline.org

The following table provides a summary of the major hydroxylated metabolites of Glyburide and their relative formation in human liver microsomes after a 30-minute incubation period. omicsonline.org

| Metabolite | Abbreviation | Relative Percentage (%) |

| 4-trans-hydroxycyclohexyl glyburide | M1 | 27.6 |

| 4-cis-hydroxycyclohexyl glyburide | M2a | 6.67 |

| 3-cis-hydroxycyclohexyl glyburide | M2b | 7.59 |

| 3-trans-hydroxycyclohexyl glyburide | M3 | 5.02 |

| 2-trans-hydroxycyclohexyl glyburide | M4 | 3.84 |

| Ethyl hydroxylated metabolite | M5 | 12.14 |

| Parent Glyburide | 26.92 |

Rationale for Investigating rac cis-3-Hydroxy Glyburide with Stable Isotope Labels

The compound at the center of this article, rac cis-3-Hydroxy Glyburide-d3,13C, is a labeled form of the M2b metabolite. chemicalbook.compharmaffiliates.com The "rac" indicates a racemic mixture of enantiomers, "cis-3-Hydroxy" describes the stereochemistry of the hydroxyl group on the cyclohexyl ring, and "d3,13C" signifies the incorporation of stable isotopes—deuterium (B1214612) (d) and carbon-13 (13C).

The use of stable isotope labeling is a powerful technique in drug metabolism studies. nih.govacs.org These labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug and its metabolites with high precision and specificity. researchgate.net In the case of this compound, the deuterium and carbon-13 labels provide a distinct mass signature that can be easily detected by analytical instruments like mass spectrometers. symeres.com This is invaluable for:

Accurate Quantification: The labeled compound can be used as an internal standard in mass spectrometry to precisely measure the concentration of the unlabeled metabolite in biological samples. musechem.com

Metabolic Pathway Elucidation: By tracking the labeled atoms, researchers can confirm the biotransformation pathways of glyburide. symeres.com

Pharmacokinetic Studies: Isotopic labeling helps in determining the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite.

The strategic placement of deuterium can also influence the rate of metabolism, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.in This can provide insights into the mechanisms of enzymatic reactions involved in the drug's breakdown. plos.org

Contextualization of Stable Isotope-Labeled Compounds in Drug Metabolism Research

The application of stable isotope-labeled compounds is a well-established and vital practice in biomedical and pharmaceutical research. nih.govacs.org Isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are routinely incorporated into drug molecules for a variety of research purposes. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies. researchgate.net

The combination of stable isotope labeling with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized drug metabolism research. nih.govacs.org This combination allows for the rapid and accurate identification and quantification of a drug and its metabolites in complex biological matrices such as blood, urine, and tissues. pharmacologycanada.orgnih.govacs.org

Key applications of stable isotope-labeled compounds in this field include:

Elucidating Metabolic Pathways: Tracing the isotopic labels helps in mapping complex metabolic networks. nih.govacs.org

Improving Pharmacokinetic Profiles: In some cases, the substitution of hydrogen with deuterium (deuteration) can slow down metabolic processes, leading to an improved pharmacokinetic profile of a drug. informaticsjournals.co.inresearchgate.net

Mechanistic Toxicity Studies: Labeled compounds can be used to understand how a drug's metabolism might lead to the formation of reactive or toxic metabolites. nih.govacs.org

Early Human ADME Studies: The use of labeled compounds in early clinical trials can help in identifying and quantifying all drug-related components in circulation. nih.govacs.org

The development and use of compounds like this compound exemplify the sophisticated tools researchers now have at their disposal to gain a deeper understanding of drug disposition and action.

Structure

3D Structure

特性

IUPAC Name |

5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-YQWZDHMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675937 | |

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217848-91-3 | |

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Biological Relevance of 3 Hydroxy Glyburide Isomers

Fundamental Principles of Drug Stereoselectivity in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Molecules that are chiral exist as enantiomers, which are mirror images of each other. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different behaviors within a chiral biological system. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a drug. mdpi.comnih.gov

This stereoselectivity arises from the three-dimensional arrangement of atoms in a molecule, which dictates how it interacts with its biological target. patsnap.com For a drug to exert its effect, it must bind to a specific receptor or enzyme, much like a key fitting into a lock. patsnap.com The precise spatial orientation of the drug's functional groups is critical for this interaction. One enantiomer may bind effectively to the target and produce the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. chiralpedia.comlongdom.org

The terms "eutomer" and "distomer" are used to describe the pharmacological activity of enantiomers. The eutomer is the enantiomer with the higher affinity or activity, while the distomer is the one with lower affinity or activity. chiralpedia.comchiralpedia.com The differences in the biological activity of enantiomers can be profound, and they are not limited to pharmacodynamics (the drug's effect on the body). Stereoselectivity is also observed in pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. patsnap.comtg.org.au

Enzymes, particularly the cytochrome P450 system, are often stereospecific, meaning they may metabolize one enantiomer more rapidly than the other. patsnap.comchiralpedia.com This can lead to different concentrations and durations of action for each enantiomer in the body. patsnap.com Consequently, what is administered as a 50:50 mixture of enantiomers (a racemate) may not result in a 50:50 exposure in the body. wuxiapptec.com

The recognition of these principles has led to a shift in drug development, with an increasing focus on developing single-enantiomer drugs. mdpi.com This approach, sometimes referred to as a "chiral switch," aims to improve the therapeutic profile of a drug by eliminating the less active or potentially harmful enantiomer. chiralpedia.com

Table 1: Key Terminology in Drug Stereoselectivity

| Term | Definition |

| Chirality | A property of a molecule that is not superimposable on its mirror image. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. |

| Racemate | A mixture containing equal amounts of two enantiomers. |

| Stereoselectivity | The preferential interaction of one stereoisomer over another with a chiral environment. |

| Eutomer | The more pharmacologically active enantiomer of a chiral drug. |

| Distomer | The less pharmacologically active enantiomer of a chiral drug. |

| Pharmacodynamics | The study of the biochemical and physiological effects of drugs on the body. |

| Pharmacokinetics | The study of the absorption, distribution, metabolism, and excretion (ADME) of drugs. |

Identification and Characterization of Glyburide (B1671678) Hydroxylated Metabolite Stereoisomers

The metabolism of the antidiabetic drug glyburide (also known as glibenclamide) is a complex process that results in the formation of several hydroxylated metabolites. These metabolites are formed through the action of cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4. The hydroxylation can occur at different positions on the cyclohexyl ring of the glyburide molecule, leading to a variety of stereoisomers.

Research has identified several monohydroxylated metabolites of glyburide, designated as M1, M2a, M2b, M3, M4, and M5. These isomers differ in the position and stereochemistry of the hydroxyl group on the cyclohexyl ring. The formation of these metabolites is stereoselective, meaning that the enzymes involved preferentially produce certain isomers over others.

The primary metabolites are the 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2a). Another significant metabolite is the 4-cis-hydroxyglyburide. The formation of these metabolites is a critical aspect of glyburide's disposition in the body.

The "rac cis-3-Hydroxy Glyburide" refers to a racemic mixture of the cis-3-hydroxyglyburide (B8067998) enantiomers. The designation "cis" indicates that the hydroxyl group at the 3-position of the cyclohexyl ring is on the same side as the adjacent substituent. As a racemic mixture, it contains equal amounts of the two enantiomers of cis-3-hydroxyglyburide.

The "d3" and "13C" in "rac cis-3-Hydroxy Glyburide-d3,13C" indicate that this is a stable isotope-labeled version of the compound. Specifically, it contains three deuterium (B1214612) (d3) atoms and one carbon-13 (13C) atom at specific positions in the molecule. Such labeled compounds are invaluable tools in metabolic studies, particularly in mass spectrometry-based analyses, as they can be used as internal standards for the accurate quantification of the unlabeled drug and its metabolites in biological samples.

Implications of Stereoisomerism for Metabolic Pathway Elucidation

The stereoisomerism of glyburide's hydroxylated metabolites has significant implications for understanding its metabolic pathways. researchgate.net The stereoselective nature of the enzymatic reactions means that the profile of metabolites formed can provide insights into the specific enzymes involved and their activity. nih.gov

For instance, variations in the ratios of different stereoisomeric metabolites between individuals can indicate genetic polymorphisms in the metabolizing enzymes, such as CYP2C9. This can have clinical consequences, as individuals with certain genetic variants may metabolize glyburide differently, leading to variations in drug efficacy and the risk of adverse effects.

The use of stereochemically defined reference standards, including racemic mixtures and individual enantiomers of the metabolites, is crucial for accurately characterizing the metabolic pathways. These standards allow for the development of stereoselective analytical methods, such as chiral chromatography, which can separate and quantify the individual stereoisomers in biological samples. nih.gov

Enzymatic Biotransformation and Metabolic Pathways of Glyburide Hydroxylation

Contribution of Cytochrome P450 (CYP) Isozymes to Glyburide (B1671678) Metabolism

The hydroxylation of glyburide is a critical step in its metabolism, mediated by a range of CYP isozymes. The contribution of each enzyme varies, leading to a diverse metabolite profile.

Role of CYP2C9 in 3-Hydroxy Glyburide Formation

CYP2C9 is a key enzyme in the metabolism of glyburide, responsible for the formation of several hydroxylated metabolites. nih.govnih.gov This isozyme is involved in the production of 4-trans-hydroxycyclohexyl glyburide (M1), 4-cis-hydroxycyclohexyl glyburide (M2a), and 3-cis-hydroxycyclohexyl glyburide (M2b). nih.govnih.gov The formation of these metabolites is a significant pathway in the clearance of glyburide. The role of CYP2C9 is further highlighted by clinical studies demonstrating that genetic polymorphisms in the CYP2C9 gene can affect glyburide's pharmacokinetics. researchgate.net Individuals with certain CYP2C9 variants, such as CYP2C9*3, exhibit reduced clearance of the drug. researchgate.nettandfonline.com In vitro studies have confirmed that glyburide is a substrate for CYP2C9 and that it can act as a potent inhibitor of this enzyme. nih.govdrugbank.comnih.gov

Involvement of CYP3A4, CYP2C8, and CYP2C19 in Glyburide Hydroxylation

CYP2C8 also participates in glyburide hydroxylation, specifically in the formation of the M1 and M2b metabolites. nih.govnih.gov The involvement of CYP2C19 has been identified in the formation of the M2a metabolite. nih.govnih.gov The multiplicity of enzymes involved in glyburide's biotransformation underscores the potential for drug-drug interactions. nih.gov

Specificity of Placental CYP19/Aromatase in Metabolite Formation

In the placenta, the metabolic landscape for glyburide differs significantly from that in the liver. The primary enzyme responsible for glyburide biotransformation in placental tissue is CYP19/aromatase. nih.govnih.govfrontiersin.org This enzyme predominantly catalyzes the formation of the M5 metabolite, ethylene-hydroxylated glyburide. nih.govnih.gov The significant production of M5 in the placenta suggests that this metabolite could be more readily available to the fetal circulation, which may have implications for fetal euglycemia. nih.gov The expression of CYP19 in the placenta highlights a unique metabolic pathway for glyburide in pregnant individuals. frontiersin.orguw.eduresearchgate.net

Comparative In Vitro Metabolic Studies Across Species

To predict the metabolic fate of drugs in humans, preclinical animal models are often utilized. Comparative in vitro studies of glyburide metabolism across different species reveal both similarities and differences in the metabolic pathways.

Hepatic Microsomal Metabolism in Human and Preclinical Models (e.g., mouse, rat, dog, monkey)

Studies using hepatic microsomes from humans, mice, rats, dogs, and monkeys have demonstrated that glyburide is metabolized to several hydroxylated derivatives in all these species. omicsonline.orgnih.gov The primary metabolites, including the monohydroxylated forms, are generally consistent across the species studied. omicsonline.org However, the relative amounts of each metabolite can differ significantly between species and even between tissues within the same species. nih.gov

For instance, one study identified six distinct hydroxylated metabolites of glyburide in the hepatic microsomes of both humans and baboons. nih.gov Another comparative study involving human, mouse, rat, dog, and monkey hepatic microsomes found that all species produced monohydroxylated metabolites (M1, M2a, M2b, M3, M4, and M5) and a metabolite resulting from the loss of the cyclohexyl ring (M6). omicsonline.org The relative abundance of these metabolites, however, varied among the species, indicating species-specific differences in the activity of the metabolizing enzymes. omicsonline.org These variations are crucial to consider when extrapolating preclinical data to human scenarios. tandfonline.com

Interactive Data Table: Glyburide Metabolite Formation in Hepatic Microsomes of Different Species

| Metabolite | Human | Mouse | Rat | Dog | Monkey |

| M1 (4-trans-hydroxycyclohexyl glyburide) | ✔ | ✔ | ✔ | ✔ | ✔ |

| M2a (4-cis-hydroxycyclohexyl glyburide) | ✔ | ✔ | ✔ | ✔ | ✔ |

| M2b (3-cis-hydroxycyclohexyl glyburide) | ✔ | ✔ | ✔ | ✔ | ✔ |

| M3 (3-trans-hydroxycyclohexyl glyburide) | ✔ | ✔ | ✔ | ✔ | ✔ |

| M4 (2-trans-hydroxycyclohexyl glyburide) | ✔ | ✔ | ✔ | ✔ | ✔ |

| M5 (ethylene-hydroxylated glyburide) | ✔ | ✔ | ✔ | ✔ | ✔ |

| M6 (loss of cyclohexyl ring) | ✔ | ✔ | ✔ | ✔ | ✔ |

| Data sourced from a comparative in vitro study of glyburide metabolism. omicsonline.org |

Recombinant Enzyme Systems for Defining Metabolic Pathways

To precisely define the roles of individual CYP isozymes in glyburide metabolism, recombinant enzyme systems, often referred to as supersomes, are employed. nih.govnih.gov These systems express a single, specific human CYP enzyme, allowing for the unambiguous determination of its contribution to the metabolism of a drug.

Studies using recombinant human CYP isoforms have confirmed that CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP2C19 are all capable of metabolizing glyburide. nih.gov However, these studies have demonstrated that CYP3A4 exhibits the highest intrinsic clearance for glyburide depletion, suggesting it is a major enzyme in its in vitro metabolism. nih.gov Recombinant systems have also been instrumental in confirming the roles of different CYP2C9 variants (e.g., CYP2C91/1, CYP2C92/2, and CYP2C93/3) in glyburide depletion. nih.gov The use of these systems provides clear, kinetic data on the biotransformation of glyburide by specific enzymes, which is essential for understanding its metabolic pathways. nih.govnih.govnih.gov

Interactive Data Table: Contribution of Recombinant Human CYP Isoforms to Glyburide Depletion

| CYP Isoform | Relative Contribution to Glyburide Depletion |

| CYP3A4 | Major |

| CYP2C9 | Significant |

| CYP2C8 | Contributory |

| CYP2C19 | Contributory |

| CYP3A5 | Contributory |

| Based on in vitro studies with recombinant enzymes. nih.govnih.gov |

Characterization of Metabolic Intermediates and Further Biotransformation Products

The biotransformation of glyburide results in the formation of several metabolic products. The main metabolic pathway involves the stereoselective hydroxylation of the cyclohexyl ring attached to the sulfonylurea moiety. hres.camdpi.com Investigations using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) have successfully identified and characterized numerous metabolites in various biological matrices. researchgate.netomicsonline.orgnih.gov

Initial studies identified two major metabolites in the plasma and urine of individuals treated with glyburide: 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b). nih.govnih.gov Both of these metabolites have been shown to be pharmacologically active. pharmgkb.orgnih.gov The compound rac cis-3-Hydroxy Glyburide is the chemical name for the M2b metabolite. nih.govdrugbank.com Its labeled form, rac cis-3-Hydroxy Glyburide-d3,13C, is an isotopically stabilized version used as a reference standard in analytical studies for accurate quantification. chemicalbook.compharmaffiliates.com

Further research has revealed a more complex metabolic profile, with the identification of at least six distinct hydroxylated derivatives. nih.govnih.gov These include isomers such as 4-cis-hydroxycyclohexyl glyburide (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), and 2-trans-hydroxycyclohexyl glyburide (M4). nih.govnih.gov An ethyl-hydroxylated metabolite (M5) has also been characterized as a major product, particularly in incubations with human liver microsomes and placental tissue. nih.govnih.gov

More recent and comprehensive metabolic profiling using advanced mass spectrometry has expanded the list of known biotransformation products. researchgate.net These studies have identified dihydroxylated metabolites, products formed through hydroxylation combined with dehydrogenation, and even a metabolite resulting from the loss of the cyclohexyl ring (M6). researchgate.netomicsonline.org

Table 2: Major Identified Metabolites of Glyburide

| Metabolite Designation | Chemical Name | Notes |

|---|---|---|

| M1 | 4-trans-hydroxycyclohexyl glyburide | Major, pharmacologically active metabolite. nih.govpharmgkb.orgnih.gov |

| M2a | 4-cis-hydroxycyclohexyl glyburide | Identified as a distinct hydroxylated derivative. nih.govnih.gov |

| M2b | 3-cis-hydroxycyclohexyl glyburide | Major, pharmacologically active metabolite. nih.govpharmgkb.orgnih.gov The non-labeled form of the subject compound. |

| M3 | 3-trans-hydroxycyclohexyl glyburide | Identified as a hydroxylated derivative. nih.govnih.gov |

| M4 | 2-trans-hydroxycyclohexyl glyburide | Identified as a hydroxylated derivative. nih.govnih.gov |

| M5 | Ethylene-hydroxylated glyburide | Major metabolite formed by CYP3A4 and placental CYP19. nih.govnih.gov |

| M6 | Metabolite with loss of cyclohexyl ring | Identified in human and other species' liver microsomes. researchgate.netomicsonline.org |

| M7 | Dihydroxylated metabolite | Identified in mouse liver microsomes. omicsonline.org |

Synthesis and Application of Rac Cis 3 Hydroxy Glyburide D3,13c As a Research Tool

Synthetic Strategies for Stable Isotope-Labeled Glyburide (B1671678) Metabolites

The creation of stable isotope-labeled compounds like rac cis-3-Hydroxy Glyburide-d3,¹³C requires specialized synthetic methods. These can be broadly categorized into chemical synthesis and biocatalytic approaches.

Chemical Synthesis Approaches for rac cis-3-Hydroxy Glyburide-d3,13C

Chemical synthesis of rac cis-3-Hydroxy Glyburide-d3,¹³C involves a multi-step process. One reported method involves a Staudinger aza-Wittig sequence to introduce the ¹³C-labeled urea (B33335) moiety. semanticscholar.org This approach allows for the late-stage introduction of the carbon isotope, which is an efficient strategy. semanticscholar.org The synthesis would start with isotopically labeled precursors. For the d3-labeling on the methoxy (B1213986) group, a deuterated methoxy-containing starting material would be used. The ¹³C label is typically introduced into the urea functional group. semanticscholar.org

A general approach for labeling ureas involves reacting an isocyanate with an amine. To introduce the ¹³C label, a ¹³C-labeled phosgene (B1210022) or a phosgene equivalent would be used to generate the labeled isocyanate. The synthesis of the cis-3-hydroxycyclohexyl portion can be achieved through stereoselective reduction of a corresponding ketone precursor. The final steps would involve coupling the various fragments to assemble the complete molecule.

Recent advancements in synthetic methodology, such as flow chemistry, offer more efficient and controlled ways to perform isotopic labeling reactions. x-chemrx.com

Biocatalytic Synthesis Methods for Deuterated and 13C-Labeled Metabolites

Biocatalysis offers an alternative and often more selective method for producing labeled metabolites. nih.govdntb.gov.ua This approach utilizes enzymes or whole microbial cells to carry out specific chemical transformations. hyphadiscovery.com For instance, cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism in humans, can be used to hydroxylate a labeled glyburide precursor to produce the desired hydroxylated metabolite. hyphadiscovery.com

The process typically involves identifying a microbial strain or a specific enzyme that can efficiently convert the labeled parent drug into the target metabolite. hyphadiscovery.com This is often done through screening various microorganisms or engineered enzymes. hyphadiscovery.com Once a suitable biocatalyst is found, the process can be scaled up to produce larger quantities of the labeled metabolite. hyphadiscovery.com Enzymatic methods have been successfully used to synthesize a variety of ¹³C-labeled and deuterated metabolites, including amino acids and monosaccharides. nih.govpreprints.org

| Synthesis Method | Description | Advantages |

| Chemical Synthesis | Multi-step organic reactions using labeled starting materials. | Well-established routes, can be scaled up. |

| Biocatalytic Synthesis | Use of enzymes or microbes to perform specific transformations. | High stereoselectivity and regioselectivity, milder reaction conditions. |

Utilization of this compound as an Internal Standard in Quantitative Bioanalysis

The primary application of rac cis-3-Hydroxy Glyburide-d3,¹³C is as an internal standard for the quantitative analysis of its unlabeled counterpart, rac cis-3-Hydroxy Glyburide, in biological samples such as plasma and urine. axios-research.com In a typical bioanalytical workflow, a known amount of the labeled internal standard is added to the biological sample before extraction and analysis by LC-MS/MS.

Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Any loss of analyte during extraction or variations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate and precise quantification can be achieved, even at very low concentrations. longdom.org

The development of robust LC-MS/MS methods often requires careful selection of the internal standard. While deuterated standards are common, issues such as isotopic interference from the analyte can sometimes occur. nih.gov The dual labeling with both ¹³C and d3 in rac cis-3-Hydroxy Glyburide-d3,¹³C provides a substantial mass difference from the unlabeled analyte, minimizing the risk of such interference and ensuring the reliability of the analytical method.

Advanced Analytical Methodologies for the Study of Rac Cis 3 Hydroxy Glyburide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative bioanalysis of drugs and their metabolites due to its exceptional sensitivity and selectivity. eijppr.com

Development and Validation of Sensitive LC-MS/MS Methods for Stereoisomeric Metabolites

The development of a robust LC-MS/MS method for stereoisomeric metabolites involves a meticulous validation process to ensure the reliability of the data. Given that glyburide (B1671678) metabolites can be present at sub-nanogram per milliliter concentrations in biological matrices like plasma and urine, high sensitivity is a primary requirement. nih.gov

The validation process, guided by regulatory agencies like the FDA, encompasses several key parameters: ijper.org

Specificity and Selectivity : The method must be able to differentiate the analyte from endogenous matrix components and other related substances.

Linearity and Range : The assay must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For glyburide metabolites in plasma, calibration curves have been established in ranges such as 0.100 ng/mL to 30.0 ng/mL. nih.govnih.gov

Accuracy and Precision : The accuracy (% deviation from the expected value) and precision (% coefficient of variation) are assessed through intra-day and inter-day assays. For glyburide metabolites, validated methods show accuracy between 86% and 114% and precision of less than 15%. nih.govnih.gov

Limit of Quantitation (LLOQ) : This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. Sensitive methods have achieved LLOQs for hydroxylated glyburide metabolites in the range of 0.100–0.113 ng/mL in plasma. nih.gov

Recovery : The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Extraction recoveries for glyburide metabolites from plasma typically range from 87% to 99%. nih.gov

A critical component in developing these methods is the use of a stable isotope-labeled internal standard (SIL-IS), such as rac cis-3-Hydroxy Glyburide-d3,13C. chemicalbook.compharmaffiliates.com The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Its primary role is to compensate for variability during sample preparation and analysis, including matrix effects, thereby significantly improving the accuracy and precision of quantification. nih.gov

Optimization of Chromatographic and Mass Spectrometric Conditions

Achieving sensitive and selective quantification of glyburide metabolites requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.

Chromatographic Conditions: The goal of chromatographic optimization is to achieve symmetric peak shapes, adequate retention, and separation from interfering components within a reasonable run time.

Column Selection : Reversed-phase columns, particularly C18 phases, are commonly used for the separation of glyburide and its metabolites. For instance, an Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm) has been successfully used. nih.gov

Mobile Phase : A typical mobile phase consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often containing a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to control pH and improve peak shape and ionization efficiency. nih.govcrimsonpublishers.com

Flow Rate and Gradient : Isocratic or gradient elution can be employed. A study quantifying glyburide metabolites used an isocratic elution with 50% methanol (B129727) at a flow rate of 0.8 mL/min. nih.gov The total run time is managed to allow for separation, column washing, and re-equilibration. nih.gov

Mass Spectrometric Conditions: Optimization of MS parameters is crucial for maximizing the signal of the analyte and its internal standard.

Ionization Source : Electrospray ionization (ESI) is the most common interface for this type of analysis. Both positive and negative ion modes are evaluated, with positive mode often showing higher sensitivity for glyburide and its metabolites. nih.govnih.gov

Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and sensitivity.

Parameter Tuning : Key parameters such as fragmentor voltage, collision energy, capillary voltage, and gas temperatures/flows are optimized by infusing a standard solution of the analyte directly into the mass spectrometer to achieve the strongest signal. nih.govnih.gov For hydroxylated metabolites, a higher fragmentor voltage (e.g., 250 V) may be needed compared to the parent drug (e.g., 50 V) for optimal sensitivity. nih.gov

Below is a table summarizing typical optimized LC-MS/MS conditions for the analysis of glyburide metabolites.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Methanol or Acetonitrile with Ammonium Acetate or Formic Acid Buffer | nih.gov |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govijirt.org |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), typically in Positive Mode | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) for Hydroxy-Glyburide | ~510.2 [M+H]⁺ | nih.gov |

| Fragmentor Voltage | Optimized for each analyte (e.g., 250 V for metabolites) | nih.gov |

| Capillary Voltage | ~5000 V | nih.gov |

Strategies for Mitigating Matrix Effects and Ion Suppression

The matrix effect is a significant challenge in LC-MS bioanalysis, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement. canada.ca This phenomenon can compromise the accuracy and reproducibility of the assay. nih.gov Several strategies are employed to identify and mitigate these effects.

Effective Sample Preparation : The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. chromatographyonline.com

Protein Precipitation (PPT) : A simple and fast method, but it may not provide the cleanest extracts. stmarys-ca.edu

Liquid-Liquid Extraction (LLE) : Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent, effectively removing many polar interferences. chromatographyonline.comstmarys-ca.edu

Solid-Phase Extraction (SPE) : Often considered the most effective technique for removing interferences, providing the cleanest samples by utilizing specific interactions between the analyte and a solid sorbent. stmarys-ca.edu

Chromatographic Separation : Optimizing the HPLC method to chromatographically resolve the analyte from the regions where major matrix components, such as phospholipids, elute can significantly reduce ion suppression. eijppr.com

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the most effective strategy to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. nih.govnih.gov A SIL-IS like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to accurate quantification. nih.gov

Instrumental Approaches : In some cases, changing the ionization source from the more common ESI to Atmospheric Pressure Chemical Ionization (APCI) can reduce susceptibility to matrix effects, although this may come at the cost of sensitivity for some compounds. nih.gov

Chiral Chromatographic Techniques for Stereoselective Analysis

Many pharmaceutical compounds are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual stereoisomers is crucial.

Application of Chiral Stationary Phases in HPLC for Isomeric Resolution

Direct chiral separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used approach for resolving enantiomers. nih.goveijppr.com The separation is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times. eijppr.com

Several types of CSPs are commercially available, each with different chiral recognition mechanisms: phenomenex.comchromatographyonline.com

| CSP Type | Chiral Selector | Primary Interaction Mechanism | Common Applications |

|---|---|---|---|

| Polysaccharide-based | Derivatives of cellulose (B213188) and amylose | Hydrogen bonding, dipole-dipole interactions, inclusion into chiral cavities | Broad applicability for a wide range of chiral compounds |

| Protein-based | Proteins like alpha-1-acid glycoprotein (B1211001) (AGP) or bovine serum albumin (BSA) | Hydrophobic and electrostatic interactions | Separation of various drugs, especially those binding to plasma proteins |

| Cyclodextrin-based | Cyclodextrins (cyclic oligosaccharides) | Inclusion complexation within the cyclodextrin (B1172386) cavity | Compounds that can fit into the chiral cavity |

| Pirkle-type (Brush-type) | Small chiral molecules bonded to silica | π-π interactions, hydrogen bonding, dipole-dipole interactions | Compounds with π-acidic or π-basic aromatic rings |

| Macrocyclic Antibiotics | Glycopeptides like vancomycin (B549263) or teicoplanin | Multiple interaction types including ionic, hydrogen bonding, and inclusion | Amino acids and other polar compounds |

Polysaccharide-based CSPs are particularly popular due to their broad applicability and high loading capacity. eijppr.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution.

Emerging Chiral Separation Techniques (e.g., Supercritical Fluid Chromatography, Capillary Electrophoresis)

While chiral HPLC is well-established, other techniques offer distinct advantages for stereoselective analysis.

Supercritical Fluid Chromatography (SFC) : SFC has emerged as a powerful alternative to HPLC for chiral separations. selvita.comnih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com

Advantages : SFC offers significantly faster separations (3 to 5 times higher flow rates than HPLC) and reduced consumption of organic solvents, making it a "greener" technique. chempartner.com The low viscosity of the mobile phase results in lower backpressure and faster column equilibration. chempartner.com

Application : SFC often employs the same CSPs used in HPLC and has a very high success rate (over 95%) for resolving chiral molecules in drug discovery. nih.govpharmtech.com

Capillary Electrophoresis (CE) : CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. nih.gov For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte. nih.govspringernature.com

Advantages : CE provides extremely high separation efficiency, requires very small sample volumes, and offers rapid analysis times. nih.gov

Application : The hyphenation of CE with mass spectrometry (CE-MS) provides a highly selective and sensitive method for the stereoselective analysis of drugs and metabolites in complex biological samples. nih.govresearchgate.net The partial-filling technique can be used to prevent MS source contamination from non-volatile chiral selectors. nih.gov

The following table provides a comparison of these key chiral separation techniques.

| Feature | HPLC | SFC | CE |

|---|---|---|---|

| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential electrophoretic mobility in the presence of a Chiral Selector |

| Speed | Moderate | Fast (3-5x faster than HPLC) | Very Fast |

| Solvent Consumption | High | Low (Green Chemistry) | Very Low |

| Efficiency/Resolution | Good to High | High | Very High |

| Sample Volume | Microliters (µL) | Microliters (µL) | Nanoliters (nL) |

| Hyphenation to MS | Standard | Standard | More complex but feasible |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Label Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of complex organic molecules and is particularly powerful in verifying the precise location of isotopic labels. For a compound such as this compound, NMR provides definitive evidence of its core structure, the stereochemistry of the hydroxyl group on the cyclohexane (B81311) ring, and the exact positions of the deuterium (B1214612) and carbon-13 atoms. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Characterization by ¹H and ¹³C NMR

The fundamental structure of rac cis-3-Hydroxy Glyburide is determined by analyzing its ¹H and ¹³C NMR spectra. Each proton and carbon atom in the molecule generates a signal in the respective spectrum, and the characteristics of these signals—chemical shift (δ), signal intensity (integration), and splitting pattern (multiplicity)—provide a wealth of structural information.

¹H NMR Spectroscopy : The proton NMR spectrum allows for the identification of all non-exchangeable protons. Key regions include the aromatic protons of the chloro-methoxy-benzamide and the phenylsulfonyl moieties, the protons of the ethyl bridge connecting these two aromatic systems, and the aliphatic protons of the hydroxycyclohexyl group. The multiplicity of these signals, governed by spin-spin coupling with neighboring protons, helps to establish the connectivity between different parts of the molecule. For instance, the protons of the ethyl bridge typically appear as two distinct multiplets, confirming their adjacent relationship.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the chemical environment of each carbon atom. The greater chemical shift dispersion in ¹³C NMR compared to ¹H NMR often allows for the resolution of individual signals for every carbon in the molecule. gre.ac.uk This includes distinct signals for the carbonyl carbons of the amide and urea (B33335) groups, the quaternary aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the complete molecular structure. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. nih.govuq.edu.auhmdb.ca This allows for the unambiguous assignment of all signals and confirms the connectivity between the different structural fragments.

The following tables represent typical, illustrative ¹H and ¹³C NMR chemical shift assignments for the unlabeled rac cis-3-Hydroxy Glyburide scaffold.

Table 1: Representative ¹H NMR Data for rac cis-3-Hydroxy Glyburide

| Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | m |

| NH (Amide/Urea) | 8.1 - 8.8 | m |

| CH-OH (Cyclohexyl) | ~3.6 | m |

| OCH₃ | ~3.9 | s |

| CH₂ (Ethyl Bridge) | 2.8 - 3.5 | m |

| CH (Cyclohexyl) | ~3.2 | m |

| CH₂ (Cyclohexyl) | 1.1 - 2.0 | m |

Table 2: Representative ¹³C NMR Data for rac cis-3-Hydroxy Glyburide

| Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165 |

| C=O (Urea) | ~155 |

| Aromatic Carbons | 110 - 160 |

| CH-OH (Cyclohexyl) | ~70 |

| OCH₃ | ~56 |

| CH₂ (Ethyl Bridge) | 35 - 45 |

| CH (Cyclohexyl) | ~50 |

| CH₂ (Cyclohexyl) | 20 - 35 |

Confirmation of Isotopic Label Positions

For isotopically labeled standards like this compound, NMR spectroscopy is the definitive method to confirm the number of incorporated isotopes and their precise locations within the molecular structure.

Deuterium (d3) Label Confirmation

The incorporation of deuterium (²H or D) atoms has distinct effects on NMR spectra. Deuterium has a different gyromagnetic ratio than proton (¹H), meaning it resonates at a completely different frequency and is not observed in a standard ¹H NMR experiment.

Assuming the three deuterium atoms are located on the methoxy (B1213986) group (-OCH₃ becomes -OCD₃), a common strategy to investigate metabolic pathways, the following changes would be observed:

In the ¹H NMR spectrum: The characteristic singlet peak for the methoxy protons (OCH₃) at approximately 3.9 ppm would be completely absent. This absence is conclusive proof of deuteration at this position.

In the ¹³C NMR spectrum: The signal for the methoxy carbon would be present but its multiplicity would change. Instead of a quartet (from coupling to three protons) in a proton-coupled spectrum, it would appear as a triplet-of-triplets (due to coupling to three deuterium atoms, which have a spin I=1). In a standard proton-decoupled spectrum, this carbon signal may show a slight upfield shift (isotope effect) and will be significantly less intense due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Carbon-13 (13C) Label Confirmation

The presence of a ¹³C label at a specific position is readily confirmed due to the significant increase in signal intensity for that carbon in the ¹³C NMR spectrum. While natural abundance of ¹³C is only 1.1%, an enriched position will be nearly 100% ¹³C.

If, for example, the carbonyl carbon of the benzamide (B126) group is the site of the ¹³C label, the following would be observed:

In the ¹³C NMR spectrum: The signal corresponding to the amide carbonyl carbon (around 165 ppm) would be dramatically enhanced compared to all other carbon signals in the molecule. This provides initial evidence of the label's location.

In a 2D HMBC spectrum: To provide unequivocal proof, long-range correlations from nearby protons to this enhanced carbon signal would be analyzed. Protons on the adjacent ethyl bridge (-NH-CH₂ -) would show a clear correlation cross-peak to the intense ¹³C signal at ~165 ppm. The presence of this specific correlation confirms that the labeled carbon is indeed the amide carbonyl.

These advanced NMR methodologies provide a robust and detailed characterization, ensuring the structural integrity and the precise isotopic labeling pattern of this compound, which is critical for its use as an internal standard in quantitative bioanalytical studies.

Mechanistic and Preclinical Investigations of Glyburide Metabolite Disposition

In Vitro Enzyme Kinetic Characterization of Hydroxylation Reactions

The hydroxylation of glyburide (B1671678) is a primary metabolic pathway catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, leading to metabolites such as 3-cis-hydroxyglyburide (M2b). pharmgkb.org The efficiency and rate of this biotransformation are determined by the kinetic parameters of the involved enzymes.

CYP3A4 has been identified as a major enzyme in glyburide metabolism, exhibiting high affinity and a high metabolic rate. nih.gov However, other isoforms, including CYP2C9, CYP2C19, CYP2C8, CYP3A5, and the fetal-specific CYP3A7, also contribute to its biotransformation. nih.govuw.eduscience.gov The kinetic parameters for glyburide depletion by several key recombinant CYP isoforms have been determined, highlighting their relative contributions. nih.gov For instance, the intrinsic clearance (Vₘₐₓ/Kₘ) of CYP3A4 for glyburide depletion is significantly higher than that of other isoforms. nih.gov

Table 1: Kinetic Parameters for Glyburide Depletion by Recombinant Human CYP Isoforms

| CYP Isoform | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol CYP) | Intrinsic Clearance (Clᵢₙₜ, ml/min/nmol CYP) |

|---|---|---|---|

| CYP3A4 | 5.2 ± 1.8 | 14.4 ± 5.1 | 2.78 ± 0.26 |

| CYP3A5 | 4.2 ± 1.5 | 1.9 ± 0.73 | 0.46 ± 0.05 |

| CYP2C19 | 15.1 ± 2.3 | 9.6 ± 1.5 | 0.63 ± 0.09 |

| CYP2C8 | 7.9 ± 3.1 | 3.5 ± 1.4 | 0.44 ± 0.06 |

| CYP2C91/1 | 12.3 ± 4.5 | 1.9 ± 0.7 | 0.16 ± 0.02 |

Data sourced from a study on the contributions of human cytochrome P450 enzymes to glyburide metabolism. nih.gov

The formation of glyburide metabolites, including 3-cis-hydroxyglyburide, can be significantly altered by the presence of enzyme inhibitors or inducers, leading to potential drug-drug interactions.

Enzyme Induction: Inducers of CYP enzymes can increase the rate of glyburide metabolism, potentially reducing its efficacy. Rifampin, a potent inducer of CYP3A4 and other enzymes, has been shown to decrease the area under the concentration-time curve (AUC) of glyburide. nih.gov This induction effect enhances the elimination of both glyburide and its hydroxy metabolites. nih.gov The interplay between enzyme induction and transporter inhibition can be complex; for example, rifampin can also act as an inhibitor of hepatic uptake transporters, which can counteract its induction effects on metabolism. nih.gov

Table 2: Effect of Selective CYP Inhibitors on Glyburide Metabolite Formation in Human Liver Microsomes

| Inhibitor (Target CYP) | Metabolite M1 (% of Control) | Metabolite M4 (% of Control) | Metabolite M5 (% of Control) |

|---|---|---|---|

| Ketoconazole (CYP3A) | ~60% | ~5% | ~4% |

| Montelukast (CYP2C8) | ~50% | ~65% | Not significantly affected |

| Omeprazole (CYP2C19) | ~75-85% | Not significantly affected | Not significantly affected |

| Sulfaphenazole (CYP2C9) | No significant effect | No significant effect | No significant effect |

Data represents the approximate percentage of metabolite formation remaining in the presence of the inhibitor compared to a control without any inhibitor. nih.gov

In Vitro Transporter-Mediated Disposition of Glyburide Metabolites

The disposition of glyburide and its metabolites is not solely dependent on metabolic enzymes but is also heavily influenced by drug transporters that mediate their movement into and out of cells, particularly in the liver and kidneys. nih.gov

Transport studies in human hepatocytes and transfected cell systems have shown that the hepatic uptake of glyburide and its active metabolites, M1 and M2b (3-cis-hydroxyglyburide), is mediated by organic anion-transporting polypeptides (OATPs). nih.gov Following metabolism within the hepatocyte, the metabolites are subject to efflux back into the bloodstream (basolateral efflux) or into the bile (biliary efflux). nih.gov

Both M1 and M2b metabolites have been identified as substrates for the canalicular efflux transporters Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp/MDR1). nih.govresearchgate.net The M1 metabolite is also a substrate for the basolateral efflux transporters Multidrug Resistance-Associated Protein 3 (MRP3) and MRP4. nih.govresearchgate.net Furthermore, the metabolites are substrates for the renal organic anion transporter 3 (OAT3), which contributes to their excretion in urine. nih.gov This multi-transporter involvement suggests that variability in transporter function can significantly impact the pharmacokinetics of both the parent drug and its active metabolites. nih.gov

Table 3: Transporter-Mediated Efflux of Glyburide Metabolites

| Transporter | Metabolite Substrate | Location of Efflux |

|---|---|---|

| BCRP (ABCG2) | M1, M2b | Canalicular (Biliary) |

| P-gp/MDR1 (ABCB1) | M1, M2b | Canalicular (Biliary) |

| MRP3 (ABCC3) | M1 | Basolateral (Bloodstream) |

| MRP4 (ABCC4) | M1 | Basolateral (Bloodstream) |

| OAT3 (SLC22A8) | M1, M2b | Renal (Urine) |

Based on findings from in vitro studies using transfected cell systems and human hepatocytes. nih.govresearchgate.net

Genetic Polymorphisms of Metabolizing Enzymes and Their Impact on Glyburide Biotransformation

Genetic variations in CYP enzymes can lead to significant interindividual differences in drug metabolism, affecting both efficacy and safety. For glyburide, polymorphisms in the CYP2C9 gene are of particular clinical relevance. bohrium.comnih.gov

The CYP2C9 gene has several known allelic variants, with CYP2C92 and CYP2C93 being the most studied. bohrium.comnih.gov These variants encode for enzymes with reduced metabolic capacity. bohrium.com Numerous clinical studies have demonstrated that individuals carrying the CYP2C9*3 allele exhibit decreased oral clearance of glyburide. nih.govnih.govportico.org

In homozygous carriers of the CYP2C93/3* genotype, the total oral clearance of glyburide was found to be less than half of that in individuals with the wild-type CYP2C91/1* genotype. nih.gov Heterozygous carriers (1/3* and 2/3*) also show significantly reduced clearance. portico.org This impaired metabolism can lead to higher plasma concentrations of glyburide, which may increase the risk of adverse effects. nih.govresearchgate.net While the impact on glucose concentrations is not always statistically significant, the corresponding changes in insulin (B600854) levels suggest that genotype-based dose adjustments could improve treatment outcomes. nih.gov The significant influence of CYP2C9 genotype on glyburide disposition confirms that CYP2C9 is a major determinant in the biotransformation of glyburide in vivo. portico.orgresearchgate.net

Table 4: Impact of CYP2C9 Genotype on Glyburide Oral Clearance

| CYP2C9 Genotype | Mean Oral Clearance (L/min) |

|---|---|

| *1/*1 | 3.52 |

| *1/*2 | 3.08 |

| *1/*3 | 2.64 |

| *2/*2 | 2.52 |

| *2/*3 | 2.08 |

| *3/*3 | 1.52 |

Data from a study in healthy volunteers showing a significant association between CYP2C9 genotype and glyburide oral clearance. portico.org

Future Perspectives and Methodological Advancements in Glyburide Metabolite Research

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Profiling

The future of glyburide (B1671678) metabolite research is increasingly reliant on the integration of "omics" technologies, such as metabolomics and proteomics. sapienzaeditorial.com These approaches allow for a comprehensive, system-wide view of the molecular changes induced by a drug, moving beyond the identification of a few primary metabolites.

Metabolomics , the large-scale study of small molecules or metabolites, is central to this evolution. frontiersin.org By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can perform non-targeted or targeted profiling of metabolites in biological samples. nih.gov In the context of glyburide, metabolomics can uncover the complete spectrum of its biotransformation products, including previously uncharacterized phase I and phase II metabolites. researchgate.net Studies have successfully used LC-MS platforms to identify numerous glyburide metabolites, including various monohydroxylated and dihydroxylated forms, as well as products of ring loss. omicsonline.orgomicsonline.org The use of a stable isotope-labeled internal standard like rac cis-3-Hydroxy Glyburide-d3,13C is indispensable in these workflows for achieving accurate and precise quantification of the corresponding unlabeled metabolite, cis-3-Hydroxy Glyburide.

Proteomics complements metabolomics by identifying and quantifying the proteins involved in the metabolic pathways. For glyburide, this means identifying the specific cytochrome P450 (CYP) enzymes responsible for its hydroxylation. unpad.ac.id By correlating protein expression levels with metabolite profiles, researchers can gain a deeper understanding of inter-individual variability in drug metabolism.

The integration of these omics datasets provides a powerful framework for building predictive models of drug response and toxicity, paving the way for personalized medicine in diabetes treatment. frontiersin.orgnih.gov

Advancements in High-Resolution Mass Spectrometry for Unraveling Complex Metabolite Structures

The accurate identification and structural elucidation of drug metabolites is a significant analytical challenge, particularly for isomeric compounds. High-resolution mass spectrometry (HRMS), especially when coupled with liquid chromatography (LC), has become an indispensable tool for this purpose. mdpi.com Technologies like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide ultra-high resolution and sub-ppm mass accuracy, enabling the confident determination of elemental compositions for parent drugs and their metabolites. mdpi.com

In glyburide research, HRMS is critical for distinguishing between its various hydroxylated isomers, which may have similar retention times and fragmentation patterns in lower-resolution instruments. omicsonline.org For instance, multiple monohydroxylated metabolites of glyburide have been identified, and HRMS can precisely measure their masses to confirm their elemental formula. omicsonline.orgomicsonline.org Furthermore, tandem MS (MS/MS) experiments performed on these high-resolution platforms generate detailed fragmentation data that helps pinpoint the exact site of hydroxylation on the glyburide molecule. researchgate.net

The table below summarizes glyburide metabolites identified in research studies, showcasing the type of data that advanced mass spectrometry can provide.

| Metabolite ID | Proposed Identity | Retention Time (min) | Detected m/z | Key MS Technique |

| M1 - M5 | Monohydroxylated Metabolites | 23.4 - 26.4 | 510 | LC-DAD-Q-TRAP-MS/MS |

| M6 | Loss of Cyclohexyl Ring | - | 412 | LC-DAD-Q-TRAP-MS/MS |

| - | Dihydroxylated Metabolite | - | 526 | LC-DAD-Q-TRAP-MS/MS |

| Parent | Glyburide | 28.4 | 494 | LC-DAD-Q-TRAP-MS/MS |

Data compiled from research on human liver microsomes. omicsonline.orgomicsonline.orgresearchgate.net

The use of this compound as an internal standard in LC-HRMS assays ensures that quantitative data is robust and reliable, correcting for variations in sample preparation and instrument response. researchgate.net

Computational Modeling and Simulation for Predicting Metabolite Biotransformation

Computational modeling and simulation are emerging as powerful predictive tools in drug metabolism research, reducing the reliance on extensive in vitro and in vivo experimentation. researchgate.net Physiologically-based pharmacokinetic (PBPK) modeling, in particular, has been successfully applied to simulate the absorption, distribution, metabolism, and excretion (ADME) of glyburide. nih.govnih.gov

These models integrate physicochemical data of the drug with physiological and enzymatic data from different species and populations. nih.gov For glyburide, PBPK models incorporate data on its metabolism by key enzymes like CYP2C9 and CYP3A4. unpad.ac.idnih.gov By simulating the metabolic processes, these models can predict the formation of various metabolites and how factors like drug-drug interactions or genetic polymorphisms in CYP enzymes might alter the metabolic profile. nih.gov

The table below lists key parameters often included in PBPK models for simulating drug biotransformation.

| Parameter Category | Specific Examples | Relevance to Glyburide |

| Physicochemical | Molecular Weight, pKa, LogP | Determines absorption and distribution characteristics. |

| In Vitro Metabolism | Vmax, Km (for CYP enzymes) | Defines the rate of metabolic clearance by specific enzymes (e.g., CYP2C9). nih.gov |

| Physiological | Liver blood flow, tissue volumes | Governs drug delivery to the primary site of metabolism. nih.gov |

| Transporter Kinetics | Kuptake, Kefflux | Models the role of hepatic transporters in drug disposition. nih.gov |

These computational approaches help in identifying metabolic "soft spots" on a molecule—sites that are most likely to undergo biotransformation. researchgate.net This information is invaluable for guiding the synthesis of potential metabolites, like this compound, which can then be used as analytical standards to confirm the model's predictions experimentally.

Development of Novel Stereoselective Synthetic Routes for Labeled Metabolites

The synthesis of drug metabolites, especially those with specific stereochemistry and isotopic labels, is often a complex challenge. researchgate.net The development of novel, efficient, and stereoselective synthetic routes is crucial for producing the analytical standards needed for modern metabolic research. For a molecule like glyburide, hydroxylation can create chiral centers, resulting in multiple stereoisomers.

Future advancements will likely focus on biocatalytic and chemoenzymatic methods to achieve high stereoselectivity. acs.org Enzymes, by their nature, are highly specific and can be used to perform reactions at a specific position and with a specific stereochemical outcome, which is often difficult to achieve with traditional chemical synthesis. researchgate.netacs.org This approach could be instrumental in producing a single, pure stereoisomer of a hydroxylated glyburide metabolite.

Furthermore, the synthesis must incorporate stable isotopes (e.g., Deuterium (B1214612), Carbon-13) at specific, stable positions within the molecule to create labeled standards like this compound. These labeled compounds are chemically identical to their native counterparts but are distinguishable by mass spectrometry. Their synthesis requires specialized starting materials and multi-step procedures designed to control both the position of the label and the stereochemistry of the final product. nih.gov The development of more efficient, regio- and stereoselective synthetic strategies will be essential to supply the high-purity labeled standards required for the next generation of quantitative metabolite research. nih.govnih.gov

Q & A

Basic: What are the critical considerations in synthesizing rac cis-3-Hydroxy Glyburide-d3,13C to ensure isotopic purity?

Methodological Answer:

Synthesis must prioritize isotopic integrity, particularly for deuterium (d3) and carbon-13 (13C) labeling. Key steps include:

- Precursor Selection : Use isotopically enriched starting materials (e.g., 13C-labeled glucose derivatives) to minimize isotopic dilution.

- Reaction Monitoring : Employ LC-MS with high-resolution mass spectrometry (HRMS) to track isotopic incorporation at each synthetic step.

- Purification : Use preparative HPLC with orthogonal solvents to isolate stereoisomers (cis vs. trans) and remove unlabeled byproducts.

- Validation : Confirm isotopic purity via H/C NMR integration and isotopic ratio mass spectrometry (IRMS), targeting >98% isotopic enrichment .

Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer:

| Technique | Key Parameters | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL | High sensitivity, specificity for isotopic variants | Matrix effects require stable isotope internal standards |

| HPLC-UV | LOD: 50 ng/mL; LOQ: 150 ng/mL | Cost-effective for bulk analysis | Poor resolution for isotopic isomers |

| NMR | C detection limit: 1 mM | Direct structural confirmation | Low sensitivity for trace quantification |

Note: LC-MS/MS is optimal for pharmacokinetic studies due to its ability to distinguish isotopic mass shifts (e.g., +3 Da for d3) .

Advanced: How can researchers design experiments to assess the metabolic stability of this compound across different in vitro models?

Methodological Answer:

Adopt a split-plot factorial design (as in ):

- Variables : Liver microsomes (human vs. rodent), incubation time (0–120 min), cofactors (NADPH vs. UDPGA).

- Controls : Unlabeled Glyburide for baseline comparison.

- Sampling : Collect aliquots at 0, 30, 60, 120 min. Analyze via LC-MS/MS to quantify parent compound and metabolites.

- Data Analysis : Use Michaelis-Menten kinetics to compare metabolic half-lives. Address inter-species variability by normalizing to cytochrome P450 activity .

Advanced: What methodological approaches resolve contradictions in reported metabolic pathways of this compound between human hepatocyte models and in vivo animal studies?

Methodological Answer:

| Conflict | Resolution Strategy |

|---|---|

| Discrepant metabolite profiles | Use isotopic tracing (13C) to track hydroxylation vs. glucuronidation pathways across models. |

| Species-specific enzyme activity | Perform cross-model validation: incubate human hepatocytes with rodent S9 fractions. |

| Variable bioavailability | Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for absorption differences. |

Example: If hepatocyte data show rapid glucuronidation but in vivo studies detect unchanged parent compound, test for enterohepatic recirculation using bile-duct cannulated models .

Basic: What are the key stability parameters for this compound under varying storage conditions?

Methodological Answer:

| Condition | Stability Criteria |

|---|---|

| Temperature | -80°C (long-term): <5% degradation over 12 months; 4°C (short-term): <10% degradation in 30 days. |

| pH | Stable in pH 6–8 (aqueous buffers); avoid acidic (pH <3) conditions to prevent hydrolysis. |

| Solvent | Store in anhydrous DMSO or acetonitrile to minimize isotopic exchange with protic solvents. |

Validation: Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Advanced: How do isotopic labeling patterns in this compound influence its detection in complex biological systems using mass spectrometry?

Methodological Answer:

- Deuterium (d3) : Causes a +3 Da mass shift but may undergo exchange in protic environments (e.g., plasma), requiring rapid quenching with acetonitrile.

- Carbon-13 (13C) : Provides a stable +1 Da shift per labeled carbon, ideal for distinguishing endogenous vs. exogenous metabolites.

- Interference Mitigation : Use high-resolution MS (Orbitrap or Q-TOF) to resolve isotopic clusters from matrix ions. For example, a C-labeled fragment at m/z 256.1234 can be distinguished from unlabeled m/z 253.1171 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。